8-Chlorochroman
Overview
Description
8-Chlorochroman: is a chemical compound with the molecular formula C₉H₉ClO. It is a chlorinated derivative of chroman, a type of organic compound characterized by a benzene ring fused to a pyran ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with chroman or its derivatives.
Reaction Conditions: The chlorination reaction is usually carried out using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions to ensure the selective introduction of the chlorine atom at the 8-position.
Industrial Production Methods:
Scale-Up: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as hydroxide (OH⁻) or alkoxides are employed, often in polar aprotic solvents.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: Reduced forms such as this compound-7-ol.
Substitution Products: Substituted derivatives with different functional groups at the 8-position.
Chemistry:
Synthetic Intermediate: this compound serves as a key intermediate in the synthesis of more complex organic molecules.
Catalyst: It can act as a catalyst or ligand in various chemical reactions.
Biology:
Biological Studies: Used in biological studies to understand the interaction of chlorinated compounds with biological systems.
Medicine:
Pharmaceutical Research: Investigated for potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Molecular Targets and Pathways:
Receptor Binding: this compound may bind to specific receptors in biological systems, influencing various biochemical pathways.
Enzyme Inhibition: It can inhibit certain enzymes, affecting metabolic processes.
Mechanism:
Binding Affinity: The compound's binding affinity to receptors or enzymes determines its biological activity.
Pathway Modulation: By modulating specific pathways, this compound can exert its effects on cellular functions.
Comparison with Similar Compounds
Chromane Derivatives: Other chlorinated chromanes, such as 4-Chlorochroman and 6-Chlorochroman.
Related Heterocycles: Compounds like 2-Chloroquinoline and 3-Chloropyridine.
Uniqueness:
Chlorine Position: The unique position of the chlorine atom at the 8-position distinguishes 8-Chlorochroman from other chromane derivatives.
Reactivity: Its reactivity profile and the types of reactions it undergoes set it apart from similar compounds.
Properties
IUPAC Name |
8-chloro-3,4-dihydro-2H-chromene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5H,2,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSQTUPJQFEKES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)Cl)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30697780 | |
Record name | 8-Chloro-3,4-dihydro-2H-1-benzopyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30697780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3722-69-8 | |
Record name | 8-Chloro-3,4-dihydro-2H-1-benzopyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30697780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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